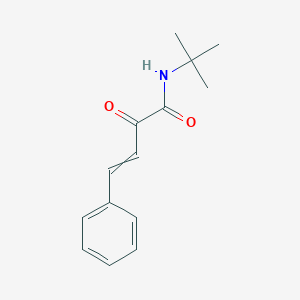

N-tert-Butyl-2-oxo-4-phenylbut-3-enamide

Description

Structure

3D Structure

Properties

CAS No. |

90239-50-2 |

|---|---|

Molecular Formula |

C14H17NO2 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

N-tert-butyl-2-oxo-4-phenylbut-3-enamide |

InChI |

InChI=1S/C14H17NO2/c1-14(2,3)15-13(17)12(16)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,15,17) |

InChI Key |

PWSSQPFAEQTBMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthesis and Characterization of N Tert Butyl 2 Oxo 4 Phenylbut 3 Enamide

Synthesis of α,β-Unsaturated Amides: Foundational Approaches

The α,β-unsaturated amide is a crucial structural motif present in numerous biologically active compounds and serves as a versatile synthetic intermediate. rsc.org Its synthesis is a fundamental process in organic chemistry, though challenges exist, particularly due to the reduced α-acidity of amides compared to other carbonyl compounds. rsc.org

Direct dehydrogenation of saturated carbonyl compounds offers an atom-economical route to their α,β-unsaturated counterparts. rsc.orgnih.gov This approach avoids the need for pre-functionalized substrates. chemrxiv.org

Recent advancements have led to several catalytic systems capable of desaturating amides:

Palladium-Catalysis: Palladium-catalyzed methods have been developed for the redox-neutral desaturation of hydroxamates to prepare α,β-conjugated secondary amides without the need for external oxidants. rsc.orgrsc.orgresearchgate.net This approach utilizes the N–O bond cleavage as the driving force for the dehydrogenation. rsc.orgresearchgate.net

Selenium-Mediation: A method for the selective α,β-dehydrogenation of amides under mild conditions employs electrophilic activation followed by an in situ selenium-mediated dehydrogenation. nih.gov This process demonstrates high chemoselectivity, allowing for the desaturation of amides in the presence of more reactive functional groups like esters and ketones. nih.gov

Copper-Catalysis: Copper-catalyzed systems can achieve successive dehydrogenation, proceeding via an initial α,β-desaturation followed by further dehydrogenation of the resulting enone intermediate. nih.gov This reactivity is attributed to the formation of radical intermediates stabilized by extended π-systems. nih.gov

Iron/Cobalt Dual Catalysis: A dual catalytic system using iron(II) and cobalt(II) enables the synthesis of distally unsaturated amides through a 1,5-hydrogen atom transfer (1,5-HAT) mechanism mediated by an iron nitrenoid. chemrxiv.org

| Catalytic System | Key Features | Substrate Scope | Reference |

|---|---|---|---|

| Palladium | Redox-neutral; no external oxidant required; uses hydroxamate reactivity. | Secondary amides. | rsc.orgrsc.orgresearchgate.net |

| Selenium | Mild conditions; high chemoselectivity over esters and ketones. | Tertiary amides. | nih.gov |

| Copper | Enables successive dehydrogenation to form poly-unsaturated systems. | Ketones, aldehydes, alcohols, amides. | nih.gov |

| Iron/Cobalt | Dual catalytic system for remote desaturation via 1,5-HAT. | Amide derivatives, carbamates, ureas. | chemrxiv.org |

Direct amidation involves forming the amide bond directly from a carboxylic acid or its derivative. A highly efficient, metal-free method for synthesizing trans-β,γ-unsaturated α-keto amides involves the peptidic coupling of trans-β,γ-unsaturated α-keto acids with various primary and secondary amines. researchgate.net This one-step method provides products in high yield and purity, serving as a robust alternative to other methodologies. researchgate.net For instance, the coupling of (E)-2-oxo-4-phenylbut-3-enoic acid with amines using coupling agents like BOPCl is extremely efficient. researchgate.net

Other strategies include the copper hydride (CuH)-catalyzed enantioselective 1,4-reduction of unsaturated carboxylic acids, which allows for the direct synthesis of β-chiral amides under mild conditions. nih.gov Furthermore, manganese catalysis enables the direct α-alkenylation of aryl amides with primary alcohols, producing α,β-unsaturated amides with water and dihydrogen as the only byproducts. organic-chemistry.org

Classic olefination reactions are cornerstone strategies for constructing carbon-carbon double bonds.

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide to convert aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org While highly effective for aldehydes and ketones, its application with less reactive carbonyls like amides can be more challenging, sometimes requiring harsher conditions or yielding a mixture of tautomers. masterorganicchemistry.comresearchgate.net The reaction typically proceeds through a [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate, which then fragments to the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comwikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, employs phosphonate-stabilized carbanions. wikipedia.org These carbanions are more nucleophilic and less basic than the corresponding phosphonium ylides, offering several advantages. wikipedia.org The dialkylphosphate byproduct is water-soluble, simplifying purification. wikipedia.org The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes, especially with stabilized phosphonates. wikipedia.orgresearchgate.net Weinreb amide–type HWE reagents have been developed to produce α,β-unsaturated Weinreb amides, which are valuable synthetic intermediates. chemrxiv.orgacs.org

Synthetic Routes to α-Keto Amides

The α-keto amide motif is a privileged structure found in many biologically active molecules and is a valuable synthetic precursor due to its multiple reactive sites. nih.govchemrxiv.orgnih.gov

A variety of synthetic protocols have been developed for the preparation of α-keto amides, which can be broadly categorized by the key bond formation strategy. nih.gov

Oxidation of Amides: Syntheses can proceed via the C(2)-oxidation of amide starting materials. nih.gov For example, a copper-catalyzed one-pot strategy can produce α-ketoamides from 1-arylethanols through a sequence of alcohol oxidation, sp³ C-H oxidation, and oxidative amidation. organic-chemistry.org

Amidation and Acylation: The most common approach involves installing the α-keto amide residue through a C(1)-N bond formation. nih.gov This can be achieved by coupling α-keto acids with amines. researchgate.net Copper-catalyzed aerobic oxidative coupling of aryl acetaldehydes and anilines is another effective route. chemrxiv.org

Other Catalytic Methods: Numerous metal-catalyzed systems have been reported, including those based on palladium, silver, gold, and iron. chemrxiv.org Copper catalysis is particularly prevalent, enabling the synthesis of α-ketoamides from a diverse range of starting materials such as acetophenones, alkynes, and α-azido ketones. chemrxiv.orgchemrxiv.org Metal-free protocols have also been developed, for instance, using molecular oxygen as the oxidant for the amidation of amines with phenacyl bromides. organic-chemistry.org

Combining the structural features of an α,β-unsaturated system and an α-keto amide requires specific synthetic strategies. A highly effective and selective method for accessing trans-β,γ-unsaturated α-keto amides is through the direct peptidic coupling of the corresponding α-keto acid with an amine. researchgate.net

This approach was successfully used for the synthesis of the target compound, (E)-N-tert-butyl-2-oxo-4-phenylbut-3-enamide . The reaction involves treating (E)-2-oxo-4-phenylbut-3-enoic acid with tert-butylamine (B42293) in the presence of the coupling reagent Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOPCl) and triethylamine (B128534) (Et₃N) as a base. researchgate.net This one-step procedure is highly efficient, affording the desired product in quantitative yield and with excellent chemical purity. researchgate.net

Reaction Scheme: (E)-2-oxo-4-phenylbut-3-enoic acid + tert-butylamine --(BOPCl, Et₃N, DCM)--> (E)-N-tert-butyl-2-oxo-4-phenylbut-3-enamide researchgate.net

| Parameter | Value |

|---|---|

| Yield | 99% |

| Physical State | Yellow solid |

| Melting Point | 105-106 °C |

| TLC (AcOEt/petroleum ether: 1/6) | Rf = 0.38 |

| MS (ESI) m/z (%) | 254 [M+Na]⁺ (100) |

| HRMS (ESI) [M+H]⁺ | Calcd for C₁₄H₁₈NO₂⁺: 232.1332, found 232.1329 |

| ¹H NMR (300.13 MHz, CDCl₃) | δ 1.41 (s, 9H), 7.05 (br s, 1H), 7.40-7.43 (m, 3H), 7.63-7.66 (m, 2H), 7.74 (d, J = 16.2 Hz, 1H), 7.91 (d, J = 16.2 Hz, 1H) |

| ¹³C NMR (75.47 MHz, CDCl₃) | δ 28.5 (3C), 52.0, 118.8, 129.0 (2C), 129.1 (2C), 131.3, 134.4, 147.6, 160.0, 185.8 |

| Data sourced from Allais, C., Constantieux, T., & Rodriguez, J. (2009). researchgate.net |

Targeted Synthesis of this compound

The targeted synthesis of this compound is primarily approached through a linear sequence involving the initial preparation of a suitable keto acid precursor followed by amidation. The efficiency of this sequence is highly dependent on the methods chosen for each step.

The most direct precursor to the target amide is (E)-2-oxo-4-phenylbut-3-enoic acid, also known as (E)-benzylidenepyruvic acid. cymitquimica.combldpharm.com This α-keto acid serves as the foundational building block containing the required phenyl-substituted unsaturated keto moiety. Its synthesis is typically achieved through an Aldol-type condensation reaction between benzaldehyde (B42025) and pyruvic acid. google.com This reaction leverages the acidity of the α-hydrogens of the pyruvic acid, which, in the presence of a base like potassium hydroxide, forms an enolate that attacks the electrophilic carbonyl carbon of benzaldehyde. The subsequent dehydration of the aldol (B89426) adduct readily occurs to yield the stable, conjugated α,β-unsaturated system. google.com

Once the 2-oxo-4-phenylbut-3-enoic acid is obtained, it must be coupled with tert-butylamine. The direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid. Standard synthetic methods for this transformation include:

Conversion to an Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting (E)-2-oxo-4-phenylbut-3-enoyl chloride can then readily react with tert-butylamine to form the desired amide.

Use of Coupling Reagents: Modern amide bond formation often employs coupling reagents that generate an active ester in situ. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) facilitate the reaction under milder conditions, which is advantageous for complex molecules. masterorganicchemistry.com

The table below outlines the common precursors and reagents used in this synthetic approach.

| Precursor 1 | Precursor 2 | Key Reagent/Catalyst | Intermediate | Final Product |

| Benzaldehyde | Pyruvic Acid | Potassium Hydroxide (KOH) | (E)-2-oxo-4-phenylbut-3-enoic acid | N/A |

| (E)-2-oxo-4-phenylbut-3-enoic acid | tert-Butylamine | Thionyl Chloride (SOCl₂) | (E)-2-oxo-4-phenylbut-3-enoyl chloride | This compound |

| (E)-2-oxo-4-phenylbut-3-enoic acid | tert-Butylamine | Dicyclohexylcarbodiimide (DCC) | O-acylisourea active ester | This compound |

The N-tert-butyl group is a sterically bulky substituent that significantly influences the reactivity of the amine and the properties of the final amide product. In the context of synthesis, the primary effect is steric hindrance.

Tert-butylamine is a bulky nucleophile, which can decrease the rate of the amidation reaction compared to less hindered primary amines like methylamine (B109427) or ethylamine. This steric impediment may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) or the use of highly reactive acylating agents (like an acyl chloride) to achieve a satisfactory yield.

Conversely, the steric bulk can sometimes be advantageous. It can prevent undesired side reactions at the nitrogen atom. Once incorporated, the N-tert-butyl group can also serve as a protecting group due to its stability under many reaction conditions; however, its removal often requires strong acids, which may not be compatible with other functional groups. bath.ac.uk Research on mild, copper-catalyzed de-tert-butylation of amides highlights its general robustness. bath.ac.uk

The following table provides a comparative overview of how amine structure can influence amidation reaction outcomes, based on general chemical principles.

| Amine | Relative Steric Hindrance | Expected Reaction Rate | Potential for Side Reactions | Typical Yield |

| Methylamine | Low | Fast | Moderate | High |

| Isopropylamine | Medium | Moderate | Low | Good to High |

| tert-Butylamine | High | Slow | Very Low | Moderate to Good |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, offer an efficient alternative to linear synthesis. While a specific MCR for this compound is not explicitly reported, related strategies demonstrate the feasibility of this approach for constructing the core "2-oxo-4-phenylbut-3-en" skeleton.

For instance, a one-pot, three-component reaction has been used to synthesize (E)-2-(2-oxo-4-phenylbut-3-en-1-yl) derivatives from benzylideneacetone, benzothiazole, and an alkyl chloroformate. mdpi.com This reaction proceeds via an α-amidoalkylation mechanism, efficiently constructing a complex molecule with the desired structural motif. mdpi.com

Adapting this logic, a hypothetical MCR for the target compound could be envisioned. For example, a reaction involving benzaldehyde, a suitable three-carbon keto-acid equivalent, and tert-butyl isocyanide could potentially be developed. Isocyanides are common components in MCRs (like the Passerini and Ugi reactions) for the synthesis of α-acylamino amides and related structures. Such a convergent approach could offer advantages in terms of atom economy and reduced operational complexity compared to traditional linear methods.

Chemical Transformations and Reactivity Profiles

Reactivity of the Enamide Olefinic System

The olefinic bond in N-tert-Butyl-2-oxo-4-phenylbut-3-enamide is electronically polarized due to the presence of both the phenyl group at the β-position and the carbonyl and N-tert-butylamide groups at the α-position. This polarization is key to its dual nucleophilic and electrophilic character.

Nucleophilic Character: Enamine-like Reactivity

While the nitrogen lone pair is delocalized into the adjacent carbonyl group, diminishing its basicity and nucleophilicity compared to a simple enamine, the enamide system of this compound can still exhibit enamine-like reactivity. The β-carbon of the olefinic bond is nucleophilic, a consequence of resonance contribution from the nitrogen lone pair. This allows the molecule to react with strong electrophiles.

The nucleophilicity of the β-carbon is, however, tempered by the electron-withdrawing nature of the α-carbonyl group. The reactivity is therefore highly dependent on the nature of the electrophile and the reaction conditions. For instance, in the presence of a strong acid, protonation of the carbonyl oxygen can enhance the nucleophilicity of the β-carbon, facilitating reactions with a wider range of electrophiles.

Electrophilic Character: Michael Acceptor Capabilities

The presence of the α,β-unsaturated carbonyl system renders this compound an excellent Michael acceptor. The β-carbon is electrophilic due to the electron-withdrawing effect of the conjugated carbonyl group. This makes it susceptible to attack by a wide range of nucleophiles in a conjugate addition reaction.

The general mechanism for the Michael addition to this compound is depicted below:

A general representation of the Michael addition to an α,β-unsaturated amide.

A general representation of the Michael addition to an α,β-unsaturated amide.Common nucleophiles for this reaction include enolates, amines, thiols, and organocuprates. The bulky tert-butyl group on the nitrogen atom may exert some steric influence on the approach of the nucleophile, potentially leading to diastereoselectivity in cases where new stereocenters are formed.

Cycloaddition Reactions Involving the Enamide System

The conjugated π-system of this compound makes it a versatile participant in various cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic frameworks.

[2+2] Cycloadditions: Scope and Stereoselectivity

This compound can potentially undergo [2+2] cycloaddition reactions across its olefinic bond with various ketenes, allenes, and other electron-rich or electron-poor alkenes. These reactions, often photochemically induced or catalyzed by Lewis acids, would lead to the formation of substituted cyclobutane (B1203170) rings.

The stereoselectivity of such reactions would be influenced by the steric hindrance imposed by the tert-butyl and phenyl groups, as well as by the electronic nature of the reacting partner. For example, in a reaction with a ketene, the regioselectivity would be governed by the alignment of the dipole moments of the two reactants.

While specific examples involving this compound are not extensively documented, the general reactivity of enamides in [2+2] cycloadditions suggests that this compound would be a viable substrate.

[4+2] Cycloadditions (Diels-Alder and Hetero-Diels-Alder Variants)

In a [4+2] cycloaddition, or Diels-Alder reaction, this compound can act as the dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the α-carbonyl and amide groups activates the double bond for this type of reaction.

The stereochemical outcome of the Diels-Alder reaction is predictable based on the "endo rule," which states that the dienophile's electron-withdrawing substituents will preferentially occupy the endo position in the transition state. The regioselectivity is determined by the electronic properties of the substituents on both the diene and the dienophile.

Furthermore, this compound could participate in hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom. For instance, reaction with a 1-aza-1,3-butadiene would yield a substituted piperidine (B6355638) ring.

[3+2] Cycloadditions (e.g., with Azides)

The enamide double bond of this compound is also a suitable dipolarophile for [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. These reactions provide a direct route to five-membered heterocyclic rings.

A notable example is the reaction with organic azides, which would yield a triazoline ring. This reaction can be thermally or catalytically promoted. The regioselectivity of the addition would be influenced by both steric and electronic factors. The subsequent transformation of the resulting triazoline could provide access to a variety of other nitrogen-containing heterocycles.

Below is a table summarizing the potential cycloaddition reactions of this compound:

| Cycloaddition Type | Reactant Partner | Potential Product |

| [2+2] | Ketene | Substituted cyclobutanone |

| [4+2] | 1,3-Butadiene | Substituted cyclohexene |

| [3+2] | Phenyl azide | Substituted triazoline |

Hydrogenation and Reduction Methodologies

The selective reduction of the carbon-carbon double bond in α,β-unsaturated systems provides access to saturated carbonyl compounds, which are valuable synthetic intermediates.

Asymmetric conjugate reduction (ACR) is a powerful method for the enantioselective synthesis of β-chiral compounds from α,β-unsaturated precursors. unipd.it This transformation is an alternative to direct asymmetric hydrogenation with H₂ gas and often employs stoichiometric hydride reagents like silanes or borohydrides in the presence of a substoichiometric amount of a chiral catalyst. unipd.itorganic-chemistry.org

For the reduction of α,β-unsaturated amides, catalyst systems based on transition metals such as copper and cobalt have been developed. unipd.itorganic-chemistry.org For example, cobalt complexes with structurally simple Salox ligands, using sodium borohydride (B1222165) as the reductant, have been shown to effectively catalyze the ACR of α,β-unsaturated esters and amides with high yields and enantioselectivities. unipd.it Similarly, copper hydride complexes generated in situ are state-of-the-art catalysts for the ACR of a wide range of Michael acceptors. unipd.itorganic-chemistry.org Iridium catalysts have also been utilized for the selective 1,4-reduction of α,β-unsaturated carbonyl compounds using formic acid as the hydride source in water. mdpi.com The choice of chiral ligand is paramount in these systems, as it dictates the facial selectivity of the hydride addition to the double bond, thereby determining the stereochemistry of the final product.

Table 2: Asymmetric Conjugate Reduction Systems for α,β-Unsaturated Amides

| Metal Catalyst | Chiral Ligand Type | Hydride Source | General Outcome |

|---|---|---|---|

| Cobalt (Co) | Salox | Sodium Borohydride (NaBH₄) | High yield and enantioselectivity unipd.it |

| Copper (Cu) | Chiral Phosphines | Silanes (e.g., (EtO)₂MeSiH) | High yield and enantioselectivity organic-chemistry.orgorganic-chemistry.org |

Selective Reductions of the α,β-Unsaturated Amide Moiety

The selective reduction of the α,β-unsaturated amide moiety in compounds like this compound is a critical transformation in organic synthesis. The reactivity of the conjugated system, comprising a carbonyl group and a carbon-carbon double bond, allows for various reduction pathways. Achieving selectivity between the C=C and C=O bonds is a significant challenge.

Recent advancements have demonstrated that enzymatic approaches can offer high selectivity. For instance, ketoreductases have been employed for the selective reduction of either the carbonyl group or the alkenyl group in α,β-unsaturated carbonyls. Through a "stringency-relaxation" strategy, where the enzyme's active site is mutated, the catalytic activity can be tuned. Site-directed saturation mutagenesis on specific amino acid residues, such as Y164, has been shown to eliminate carbonyl reduction reactivity and introduce alkenyl reduction capabilities in certain ketoreductase variants. This methodology has been successfully applied to a broad range of α,β-unsaturated esters, showcasing its potential for the selective reduction of similar amide structures.

Another approach involves the in situ protection of one functional group to allow for the selective reduction of the other. For example, α,β-unsaturated esters can be selectively protected in the presence of α,β-unsaturated Weinreb amides using reagents like triethylphosphine (B1216732) (PEt₃) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). Subsequent reduction of the mixture with diisobutylaluminium hydride (DIBAL-H) affects the unprotected amide, yielding the corresponding α,β-unsaturated aldehyde after deprotection. This strategy of temporary modification reverses the inherent reactivity of the carbonyl functions, enabling selective transformations that would otherwise be difficult to achieve.

Functionalization and Derivatization Strategies

The enamide backbone of this compound is a versatile scaffold for various functionalization and derivatization reactions, enabling the synthesis of a diverse array of complex nitrogen-containing molecules.

Enamides are valuable building blocks in organic synthesis due to the balanced reactivity and stability of their structure. The β-C(sp²)–H bond of enamides is a key site for functionalization. Stereoselective β-C(sp²)–H alkylation of enamides has been achieved using redox-active N-hydroxyphthalimide esters through a photoredox-catalyzed decarboxylative cross-coupling reaction. This method is operationally simple and tolerates a wide range of functional groups, producing geometrically defined enamides with primary, secondary, or tertiary alkyl groups in good yields.

The vicinal difunctionalization of the enamide backbone allows for the simultaneous introduction of two functional groups across the double bond. While specific examples for this compound are not detailed in the provided context, the general reactivity of enamides suggests their susceptibility to such transformations. These processes can proceed through ionic, radical, or oxidative mechanisms, leading to highly functionalized products. For instance, the dehydrogenative N-β-halogenation of amides has been developed, providing an efficient route to β-halogenated enamides.

Photoredox catalysis has emerged as a powerful tool for the functionalization of enamides under mild conditions. A plausible mechanism for the photoredox-catalyzed decarboxylative alkylation of enamides with N-hydroxyphthalimide (NHP) esters involves the initial excitation of a photocatalyst, such as [fac-Ir(ppy)₃], by visible light. The excited photocatalyst then engages in a single electron transfer (SET) with the NHP ester to generate a radical anion, which subsequently undergoes decarboxylation to produce an alkyl radical. This alkyl radical can then add to the enamide, leading to the desired alkylated product. This methodology has been successfully applied to achieve stereoselective β-C(sp²)–H alkylation of enamides.

The merger of photoredox catalysis with other catalytic cycles, such as metallaphotoredox, has further expanded the scope of these transformations. This synergistic approach allows for the cross-coupling of radical partners that are only accessible through photocatalysis, enabling the construction of complex aliphatic frameworks. For instance, the coupling of alkenes with alcohols has been achieved through a triple co-catalysis system involving iridium photocatalysis, manganese metal-hydride hydrogen atom transfer (MHAT), and nickel radical sorting pathways.

Rearrangement and Isomerization Processes

While specific studies on sigmatropic rearrangements of this compound were not found in the provided search results, the enamide structure is known to exhibit rotamerism. This phenomenon, which involves the restricted rotation around the N-acyl bond, has been observed in various enamide and N-β-halogenated enamide products and confirmed by variable-temperature ¹H NMR experiments. This conformational isomerization is an important aspect of the molecule's dynamic behavior.

Electrocyclizations and Cycloisomerizations

Research into the radical cyclization of N-tert-butyl-o-bromobenzylmethacryl amides has demonstrated the feasibility of intramolecular cyclization reactions involving the N-tert-butyl amide moiety. In these studies, aryl radicals generated from the amide precursors undergo cyclization, indicating that the N-tert-butyl group is compatible with radical-mediated ring-forming reactions. By analogy, if a radical were to be generated at a suitable position in the this compound backbone, intramolecular cyclization could potentially occur. The regioselectivity of such a cyclization would be influenced by the stability of the resulting cyclic intermediates.

Table 1: Kinetic Data for the Radical Cyclization of an Analogous N-tert-butyl Amide System Data based on a study of N-tert-butyl-o-bromobenzylmethacryl amides.

| Reaction Parameter | Observation |

| Selectivity | 7-endo cyclization was found to be kinetically controlled. |

| Side Reactions | 1,7-hydrogen transfer was observed as a competing process. |

| Effect of Reagent | The rate of hydrogen abstraction was dependent on the concentration of Bu3SnH. |

This table is illustrative of radical reactivity in a related system and suggests the potential for this compound to undergo similar transformations under radical conditions.

Cross-Coupling Reactions at the Olefinic or Aryl Moieties

The olefinic and aryl groups within this compound present opportunities for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The Heck and Suzuki-Miyaura reactions are particularly relevant in this context. nih.govorganic-chemistry.orgwikipedia.org

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org In the case of this compound, if the phenyl group were substituted with a halide (e.g., bromo or iodo), it could serve as the electrophilic partner in a Heck reaction with another alkene. Conversely, the enamide double bond could potentially act as the alkene component, reacting with an aryl or vinyl halide. The success of such a reaction would depend on the relative reactivity of the enamide double bond compared to other functionalities in the molecule.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction could be employed to modify either the phenyl ring or the olefinic position of this compound. For instance, a halogenated derivative of the compound could be coupled with an aryl or vinyl boronic acid. Studies on the Suzuki-Miyaura cross-coupling of β-enamido triflates have shown that such reactions can proceed with either retention or inversion of the double bond configuration, depending on the palladium catalyst's ligand. beilstein-journals.org

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions These are general conditions and would require optimization for the specific substrate.

| Reaction | Catalyst | Base | Solvent | Typical Coupling Partner |

| Heck Reaction | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, MeCN | Aryl or vinyl halide/triflate |

| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | Toluene, Dioxane | Aryl or vinyl boronic acid/ester |

Reactivity at the α-Keto Carbonyl and Amide Nitrogen

The α-keto carbonyl group in this compound is an electrophilic center susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents (RMgX). masterorganicchemistry.com The addition of a Grignard reagent to a ketone typically results in the formation of a tertiary alcohol upon acidic workup. organic-chemistry.orgyoutube.com

In the case of this compound, the reaction of a Grignard reagent with the ketone carbonyl would be expected to yield a tertiary alcohol at the C2 position. However, the presence of the α,β-unsaturated system introduces the possibility of 1,4-conjugate addition as a competing pathway. The choice between 1,2-addition (at the carbonyl) and 1,4-addition (at the β-carbon) is influenced by factors such as the nature of the Grignard reagent, the reaction temperature, and the presence of copper salts, which are known to favor conjugate addition.

Table 3: Expected Products from the Reaction of Grignard Reagents with α,β-Unsaturated Ketones

| Reagent | Conditions | Expected Major Product |

| RMgX | Standard conditions | 1,2-addition (Tertiary alcohol) |

| RMgX + Cu(I) salt | Catalytic copper | 1,4-addition (Conjugate adduct) |

The amide nitrogen in this compound is generally considered to be unreactive due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. However, under certain conditions, transformations involving the amide nitrogen can be achieved.

While the N-tert-butyl group is sterically hindering and not a good leaving group, reductive functionalization of tertiary amides with Grignard reagents has been reported, leading to the synthesis of tertiary amines. nih.gov This type of transformation typically requires activation of the amide carbonyl, for example, by conversion to a more reactive species.

Furthermore, the isomerization of N-allyl amides to enamides is a known transformation, often catalyzed by transition metals. nih.gov While this compound is not an N-allyl amide, this illustrates that C-N bond reactivity can be induced under catalytic conditions. Specific transformations targeting the amide nitrogen of this particular molecule would likely require harsh conditions or specific catalytic systems to overcome the inherent stability of the amide bond.

Based on the conducted research, there is no specific scientific literature available that focuses on the detailed mechanistic and theoretical studies of the compound "this compound" as requested in the provided outline. The search results yielded information on related structures, general computational chemistry methodologies like Density Functional Theory (DFT), and reaction mechanisms of different enamide compounds. However, no dedicated studies on the electronic structure, conformational landscape, reaction energetics, or specific catalytic reactions of this compound could be found.

Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the provided outline and focuses solely on this specific compound without resorting to speculation or fabricating data, which would violate the core principles of accuracy and factuality.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

Stereochemical Outcomes and Models

While specific stereochemical studies on N-tert-Butyl-2-oxo-4-phenylbut-3-enamide are not extensively documented in dedicated literature, the stereochemical outcomes of its reactions can be predicted based on established models and the inherent structural features of the molecule. The molecule contains multiple reactive sites, including the α,β-unsaturated ketone system, which can undergo various asymmetric transformations such as conjugate additions, cycloadditions, or reductions.

The facial selectivity of nucleophilic attack on the β-carbon of the enone system or the ketone carbonyl group would be heavily influenced by the steric bulk of the N-tert-butyl group. This group can effectively shield one face of the molecule, directing incoming reagents to the opposite, less hindered face. In the absence of a chiral catalyst, the bulky tert-butyl substituent would likely favor the formation of one diastereomer over another if a new stereocenter is formed in its proximity.

Transition state models for reactions involving similar α,β-unsaturated amide systems often show that the conformation of the N-substituent plays a crucial role. For this compound, the preferred rotamer of the amide bond would orient the tert-butyl group away from the planar enone system to minimize steric strain. This fixed conformation can create a biased stereochemical environment, leading to predictable diastereoselectivity in reactions like Michael additions or aldol (B89426) reactions involving the enolate.

Influence of the N-tert-Butyl Group on Reaction Mechanisms

The N-tert-butyl group is a defining feature of the molecule, exerting profound control over reaction mechanisms through a combination of steric and electronic effects.

Steric Hindrance and Conformational Preferences

The most significant characteristic of the N-tert-butyl group is its substantial steric bulk. This bulkiness imposes major steric hindrance around the amide nitrogen and the adjacent carbonyl group. researchgate.netrsc.org This hindrance can dictate the feasibility and rate of reactions; for instance, coupling reactions to form the amide bond with tert-butylamine (B42293) are often challenging and require specific reagents. rsc.orgnih.gov

This steric demand also heavily influences the molecule's conformational preferences. The rotation around the C-N amide bond, which typically has a significant double-bond character due to resonance, is further restricted. masterorganicchemistry.com The bulky group will favor a conformation that minimizes interaction with the rest of the molecule. X-ray crystallography studies on analogous N-tert-butyl amides have shown that the amide fragment can be essentially planar, but it is often twisted relative to other parts of the molecule to accommodate the large substituent. nih.gov In this compound, this would result in a preferred conformation where the tert-butyl group is oriented away from the phenylbutenone chain, influencing the accessibility of nearby reactive sites. Such steric crowding can lead to a restriction of rotation about the C-N bond, causing rotamers to equilibrate slowly on an NMR timescale. researchgate.net

Applications in Advanced Organic Synthesis

Integration into Cascade and Tandem Processes

Cascade and tandem reactions, which involve multiple bond-forming events in a single synthetic operation, represent a highly efficient approach to the construction of complex molecular architectures. The reactivity profile of N-tert-Butyl-2-oxo-4-phenylbut-3-enamide makes it a suitable candidate for such processes, particularly in the synthesis of nitrogen-containing heterocyclic compounds.

Enamides, in general, are recognized as versatile precursors in domino reactions. The nucleophilic character of the enamine-like double bond allows for an initial reaction, which can then trigger subsequent intramolecular cyclizations or reactions with other components. The tert-butyl group on the amide nitrogen of this compound plays a crucial role in these sequences. Its steric bulk can influence the stereochemical outcome of the reactions, providing a degree of control over the formation of chiral centers.

One common cascade process involving enamides is initiated by a Michael addition to the α,β-unsaturated system. In the case of this compound, the addition of a nucleophile to the β-position of the cinnamoyl moiety can generate an enolate intermediate. This intermediate can then participate in an intramolecular cyclization, leading to the formation of various heterocyclic scaffolds. The specific outcome of such a reaction is highly dependent on the nature of the nucleophile and the reaction conditions employed.

| Reaction Type | Initiating Step | Potential Subsequent Steps | Resulting Heterocyclic Core |

| Tandem Michael Addition-Cyclization | Nucleophilic addition to the β-carbon | Intramolecular condensation | Dihydropyridinones, Piperidines |

| Domino Annulation | [4+2] Cycloaddition (Diels-Alder) | Aromatization or further functionalization | Tetrahydroquinolines |

| Cascade Radical Addition-Cyclization | Radical addition to the double bond | Intramolecular radical cyclization | Pyrrolidines, Piperidines |

This table presents potential cascade and tandem processes involving this compound based on the known reactivity of similar enamides.

Relevance to Synthetic Strategies for Natural Products and Analogues

The structural motifs accessible through cascade reactions of this compound are prevalent in a wide array of natural products, particularly alkaloids. Alkaloids are a diverse class of naturally occurring compounds that often possess significant biological activity. The ability to rapidly construct the core structures of these molecules is a key challenge in natural product synthesis.

The enamide functionality is a key structural element in several natural products, and synthetic strategies often rely on the versatile reactivity of this group. While direct incorporation of this compound into the total synthesis of a specific natural product is not yet widely documented, its potential as a synthon for the construction of key intermediates is significant. The phenyl group and the α-keto amide functionality provide multiple points for further chemical modification, allowing for the elaboration of the initial heterocyclic core into more complex, highly functionalized target molecules.

For instance, the dihydropyridinone and piperidine (B6355638) cores that can be synthesized from this compound are central to the structures of numerous alkaloids. The synthesis of analogues of these natural products is also an important area of research, as it can lead to the discovery of new therapeutic agents with improved properties. The modular nature of cascade reactions involving this enamide would allow for the systematic variation of substituents, facilitating the creation of libraries of natural product analogues for biological screening.

| Natural Product Class | Core Heterocyclic Scaffold | Potential Synthetic Connection |

| Piperidine Alkaloids | Piperidine | Tandem Michael addition-cyclization of this compound with a suitable nucleophile. |

| Indolizidine and Quinolizidine Alkaloids | Bicyclic nitrogen-containing systems | Intramolecular cyclization strategies starting from a functionalized this compound derivative. |

| Amaryllidaceae Alkaloids | Complex polycyclic structures | Multi-step synthetic sequences where a key heterocyclic intermediate is prepared using the enamide. |

This table illustrates the potential relevance of this compound in the synthesis of various classes of natural products based on the common structural motifs.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Enamide Transformations

The transformation of enamides is a fertile ground for the application and development of novel catalytic systems. For N-tert-Butyl-2-oxo-4-phenylbut-3-enamide, future research will likely focus on expanding the repertoire of catalysts that can effect selective and efficient transformations. While traditional acid and base catalysis have been employed, the exploration of transition-metal catalysis, organocatalysis, and biocatalysis holds immense promise.

A key area of development will be in asymmetric catalysis, aiming to control the stereochemistry of reactions involving the enamide. Chiral Lewis acids, Brønsted acids, and organocatalysts could be designed to induce enantioselectivity in reactions such as additions to the enamine double bond or transformations at the alpha-position to the carbonyl group. Furthermore, the development of dual catalytic systems, where two catalysts work in concert to activate both the enamide and the reaction partner, could unlock previously inaccessible reaction pathways.

| Catalyst Type | Potential Application for this compound | Research Focus |

| Transition Metal Catalysts | Cross-coupling reactions, hydrofunctionalizations, cycloadditions | Development of catalysts with tailored ligand spheres for high selectivity and turnover numbers. |

| Organocatalysts | Asymmetric Michael additions, aldol (B89426) reactions, Mannich reactions | Design of novel chiral amines, thioureas, and phosphoric acids for stereocontrolled transformations. |

| Biocatalysts | Enantioselective reductions, oxidations, and hydrolysis | Enzyme screening and engineering to identify biocatalysts compatible with the enamide substrate. |

Exploration of New Reactivity Modes for the this compound Scaffold

The inherent electronic and steric properties of this compound, including the electron-withdrawing amide and ketone functionalities and the sterically demanding tert-butyl group, suggest a rich and underexplored reactivity landscape. Future research will undoubtedly focus on uncovering and harnessing new modes of reactivity for this versatile building block.

One promising avenue is the exploration of cycloaddition reactions beyond traditional Diels-Alder chemistry. The enamide double bond could participate in [3+2], [4+3], and higher-order cycloadditions with suitable reaction partners, providing rapid access to complex carbocyclic and heterocyclic frameworks. Additionally, the activation of the C-H bonds within the molecule, either at the vinylic position or the tert-butyl group, through transition-metal catalysis could lead to novel functionalization strategies. The development of radical-mediated transformations involving the enamide is another area ripe for investigation.

Computational Design and Prediction of Novel Transformations

In recent years, computational chemistry has become an indispensable tool in the design and understanding of chemical reactions. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to predict novel transformations and to elucidate the mechanisms of known reactions.

Future research in this area will involve the in silico screening of potential catalysts and reaction partners to identify promising candidates for experimental investigation. Computational studies can provide valuable insights into transition state geometries, activation energies, and reaction pathways, thereby guiding the rational design of new synthetic methodologies. Furthermore, the prediction of spectroscopic properties and reactivity indices can aid in the characterization of intermediates and the understanding of the factors that govern selectivity.

Sustainable and Green Chemistry Approaches in Enamide Synthesis

The principles of green chemistry are increasingly influencing the direction of synthetic chemistry research. For the synthesis and transformation of this compound, a focus on sustainable and environmentally benign methodologies is paramount.

Future efforts will likely concentrate on the development of synthetic routes that utilize renewable starting materials, minimize waste generation, and employ non-toxic and biodegradable solvents and reagents. One-pot and multicomponent reactions, which reduce the number of synthetic steps and purification procedures, will be a key focus. For instance, a one-pot, three-component reaction for the synthesis of related enamide structures has been reported, offering a more efficient and atom-economical approach. mdpi.com The use of alternative energy sources, such as microwave irradiation and mechanochemistry, to drive reactions more efficiently and with reduced energy consumption will also be an important area of exploration.

| Green Chemistry Principle | Application in this compound Chemistry |

| Atom Economy | Development of addition and cycloaddition reactions that incorporate all atoms of the reactants into the product. |

| Use of Safer Solvents | Replacement of hazardous organic solvents with water, supercritical fluids, or ionic liquids. |

| Catalysis | Design of highly efficient and recyclable catalysts to minimize waste and energy consumption. |

| Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the enamide scaffold. |

Q & A

Q. How should researchers design dose-response studies to account for batch-to-batch variability?

Q. What statistical methods reconcile discrepancies in reported thermodynamic stability data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.